PF-543 Citrate -

PF-543 Citrate

Catalog Number: EVT-8214791
CAS Number:
Molecular Formula: C33H39NO11S
Molecular Weight: 657.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PF-543 Citrate, also known as Sphingosine Kinase 1 Inhibitor II Citrate, is a chemical compound recognized for its potent inhibitory effects on sphingosine kinase 1, an enzyme involved in the production of sphingosine 1-phosphate. This compound is particularly significant in the context of cancer research due to its role in modulating cellular signaling pathways that influence cell growth and survival. The compound's chemical classification falls under the category of small molecule inhibitors, specifically targeting sphingosine kinase enzymes.

Source and Classification

PF-543 Citrate is synthesized from various precursors through multiple chemical reactions. It is classified as a sphingosine kinase inhibitor, with a specific focus on sphingosine kinase 1. Its selectivity and potency make it a valuable tool in pharmacological studies aimed at understanding the role of sphingosine kinase in various diseases, including cancer and inflammation.

Synthesis Analysis

Methods and Technical Details

The synthesis of PF-543 and its derivatives involves several key steps:

  1. Starting Materials: The synthesis typically begins with commercially available reagents.
  2. Click Chemistry: A click reaction is employed to form intermediates, which are then further modified.
  3. Reductive Amination: The final compounds are often synthesized through reductive amination processes, which involve the reaction of aldehydes with amines in the presence of reducing agents.

For example, one synthesis route involves dissolving a precursor compound in a solvent mixture, adding phenylacetylene, sodium ascorbate, and copper sulfate, stirring the mixture at room temperature for an extended period, followed by extraction and purification steps using column chromatography .

Molecular Structure Analysis

Structure and Data

PF-543 Citrate has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C17H20N2O3C_{17}H_{20}N_2O_3 with a molecular weight of approximately 304.35 g/mol. The structure includes:

  • An aromatic ring system
  • Aliphatic chains
  • Functional groups such as hydroxyls and amines

The detailed structural data can be obtained through techniques like nuclear magnetic resonance spectroscopy and mass spectrometry, which confirm the identity and purity of synthesized compounds .

Chemical Reactions Analysis

Reactions and Technical Details

PF-543 Citrate undergoes various chemical reactions that are critical for its functionality as an inhibitor. Key reactions include:

  • Inhibition of Sphingosine Kinase: PF-543 competes with sphingosine for binding to sphingosine kinase 1, effectively reducing the enzyme's activity and consequently lowering the levels of sphingosine 1-phosphate.
  • Metabolic Stability Testing: Studies often involve incubating PF-543 with liver microsomes to evaluate its metabolic stability using liquid chromatography-tandem mass spectrometry techniques .

These reactions provide insight into both the mechanism of action and potential metabolic pathways relevant to pharmacokinetics.

Mechanism of Action

Process and Data

The mechanism by which PF-543 exerts its effects involves several key processes:

  1. Inhibition of Enzyme Activity: By binding to sphingosine kinase 1, PF-543 inhibits the conversion of sphingosine to sphingosine 1-phosphate.
  2. Impact on Cellular Signaling: This inhibition disrupts signaling pathways that promote cell proliferation and survival, making it particularly relevant in cancer therapy.
  3. Experimental Evidence: Studies have demonstrated that treatment with PF-543 leads to decreased cell viability in various cancer cell lines, supporting its potential use as an anticancer agent .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

PF-543 Citrate exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide and ethanol but has limited solubility in water.
  • Stability: The compound shows good stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data can vary based on purity but is generally reported within a defined range for similar compounds.

These properties are crucial for determining the appropriate formulation strategies for in vitro and in vivo studies .

Applications

Scientific Uses

PF-543 Citrate is primarily utilized in scientific research settings:

  • Cancer Research: It serves as a tool compound to explore the role of sphingosine kinase 1 in tumor biology and therapeutic resistance.
  • Inflammation Studies: Researchers investigate its effects on inflammatory pathways due to its role in sphingosine signaling.
  • Drug Development: As a lead compound, PF-543 is used to develop more potent derivatives aimed at enhancing anticancer efficacy.
Molecular Mechanisms of Action

Sphingosine Kinase 1 (Sphingosine Kinase 1) Inhibition Dynamics

PF-543 Citrate ((2R)-1-[[4-[[3-Methyl-5-[(phenylsulfonyl)methyl]phenoxy]methyl]phenyl]methyl]-2-pyrrolidinemethanol 2-hydroxy-1,2,3-propanetricarboxylate) is a structurally optimized inhibitor that exhibits subnanomolar affinity for Sphingosine Kinase 1. Biochemical analyses demonstrate an half-maximal inhibitory concentration (IC₅₀) value of 2.0 nanomolar and an inhibition constant (Ki) of 3.6 nanomolar against purified human Sphingosine Kinase 1 enzyme [4]. This inhibitor achieves >100-fold selectivity for Sphingosine Kinase 1 over Sphingosine Kinase 2, as evidenced by kinetic assays showing only 33% Sphingosine Kinase 2 inhibition at micromolar concentrations (5.0 micromolar) [2] [4]. The molecular basis for this selectivity originates from PF-543 Citrate’s interaction with a hydrophobic pocket near the Sphingosine Kinase 1 active site, facilitated by its benzenesulfonyl tail group. Structural studies reveal critical interactions between PF-543 Citrate and residues Phe173, Leu299, and Leu200 in Sphingosine Kinase 1, which are not conserved in Sphingosine Kinase 2 [1].

Table 1: Inhibition Kinetics of PF-543 Citrate Against Sphingosine Kinase Isoforms

ParameterSphingosine Kinase 1Sphingosine Kinase 2
IC₅₀ (nanomolar)2.0>5,000
Ki (nanomolar)3.6Not applicable
Selectivity Ratio>100-foldReference
ATP CompetitionNoNo

Pharmacodynamic studies confirm that PF-543 Citrate treatment (100–1,000 nanomolar, 24 hours) abolishes Sphingosine Kinase 1 protein expression in human pulmonary arterial smooth muscle cells and reduces enzymatic activity by >95% [2] [5]. The inhibitor’s effects are reversible upon withdrawal, consistent with its competitive mechanism [4].

Modulation of Sphingosine-1-Phosphate Signaling Pathways

By potently inhibiting Sphingosine Kinase 1, PF-543 Citrate disrupts sphingosine-1-phosphate biosynthesis, leading to significant reductions in intracellular and extracellular sphingosine-1-phosphate pools. In 1483 carcinoma cells, PF-543 Citrate (200 nanomolar, 1 hour) decreases endogenous sphingosine-1-phosphate levels by 10-fold while proportionally increasing sphingosine concentrations [4]. This sphingosine-1-phosphate suppression translates functionally to attenuation of sphingosine-1-phosphate receptor-mediated signaling cascades, including:

  • Inhibition of extracellular signal-regulated kinases 1/2 phosphorylation in endothelial cells [5]
  • Downregulation of nuclear factor kappa B-dependent inflammatory pathways [2]
  • Suppression of sphingosine-1-phosphate receptor 2-driven pulmonary vascular smooth muscle proliferation [2]

Table 2: Sphingosine-1-Phosphate Modulation by PF-543 Citrate in Experimental Models

Experimental SystemSphingosine-1-Phosphate ReductionFunctional Outcome
1483 carcinoma cells90% at 1 hourCeramide accumulation, apoptosis induction
Mouse intracerebral hemorrhage40–60% in serumBlood-brain barrier stabilization
Pulmonary hypertension modelSignificant in right ventricleReduced right ventricular hypertrophy

In intracerebral hemorrhage models, PF-543 Citrate administration normalizes pathological sphingosine-1-phosphate elevations, thereby preserving blood-brain barrier integrity through protection of tight junction proteins (claudin-5, occludin) and suppression of endothelial transcytosis [5]. The compound’s efficacy in reducing sphingosine-1-phosphate formation in whole blood (half-maximal inhibitory concentration = 26.7 nanomolar) further confirms its systemic sphingosine-1-phosphate-modulating capability [4].

Competitive Inhibition Mechanisms: Sphingosine versus Adenosine Triphosphate Binding

PF-543 Citrate functions through a sphingosine-competitive, adenosine triphosphate-noncompetitive mechanism, binding directly to the sphingosine substrate pocket of Sphingosine Kinase 1. Kinetic analyses reveal that PF-543 Citrate increases the Michaelis constant (Kₘ) for sphingosine without altering the maximal reaction velocity (Vₘₐₓ), characteristic of pure competitive inhibition [4]. The inhibitor’s pyrrolidinemethanol head group forms critical hydrogen bonds with catalytic residues, while its hydrophobic benzenesulfonyl tail occupies a lipid-binding cleft normally accommodating sphingosine’s alkyl chain [1] [4]. This binding mode prevents productive positioning of the sphingosine substrate for phosphorylation.

Structural biology studies demonstrate that PF-543 Citrate’s rigid conformation generates steric hindrance that excludes adenosine triphosphate from the catalytic center, despite lacking direct competition at the adenosine triphosphate binding site. This dual-action mechanism—substrate exclusion plus allosteric adenosine triphosphate obstruction—explains PF-543 Citrate’s exceptional potency [1]. Modifications to the benzenesulfonyl tail (e.g., dimerization, bulky substituents) enhance this effect, as evidenced by derivatives with improved Sphingosine Kinase 1 binding affinity (Ka = 3.9 × 10⁷ M⁻¹) and half-maximal inhibitory concentration values (0.14 micromolar) [1]. Unlike adenosine triphosphate-competitive inhibitors, PF-543 Citrate maintains efficacy across varying cellular adenosine triphosphate concentrations, making it physiologically advantageous in metabolically stressed environments like tumor microenvironments [1] [4].

Intracellular Sphingosine-1-Phosphate/Sphingosine Ratio Alterations and Metabolic Impact

The primary biochemical consequence of Sphingosine Kinase 1 inhibition by PF-543 Citrate is a dramatic shift in the sphingosine-1-phosphate/sphingosine equilibrium, typically manifesting as ≥10-fold decreases in sphingosine-1-phosphate/sphingosine ratios across cell types [1] [4]. This redistribution within the sphingolipid rheostat triggers three interconnected metabolic phenomena:

  • Ceramide accrual: Sphingosine accumulation drives ceramide synthesis via ceramide synthase activity, amplifying pro-apoptotic signaling
  • Lysosomal dysfunction: Impaired sphingosine-1-phosphate-dependent lysosomal calcium release disrupts acidification and proteolytic activity, evidenced by reduced cathepsin activity in brown adipocytes [7]
  • Transcriptional reprogramming: Nuclear translocation of transcription factor EB—the master regulator of lysosomal biogenesis—is suppressed, downregulating lysosome-related genes (e.g., vacuolar-type adenosine triphosphateases, cathepsins) [7]

Table 3: Metabolic Consequences of Altered Sphingosine-1-Phosphate/Sphingosine Ratios

Altered PathwayEffect of PF-543 CitrateDownstream Impact
Ceramide biosynthesisIncreased sphingosine substrate availabilityCaspase-3/7 activation, apoptosis
Lysosomal functionImpaired hydrolase activity, reduced motilityDefective triglyceride breakdown
Transcription factor EB activationReduced nuclear translocationDiminished lysosome biogenesis
Autophagic fluxDisrupted autophagosome-lysosome fusionAccumulation of damaged organelles

In brown adipose tissue, PF-543 Citrate-induced Sphingosine Kinase 1 inhibition reduces sphingosine-1-phosphate production, causing lysosomal insufficiency that impairs triglyceride breakdown and thermogenesis [7]. Cancer cells experience metabolic stress from disrupted sphingolipid-mediated cross-talk between organelles, particularly endoplasmic reticulum-mitochondria calcium transfer. These alterations collectively explain PF-543 Citrate’s anti-proliferative effects in non-small cell lung cancer models, where derivative compounds (e.g., Compound 4) demonstrate improved metabolic stability and enhanced tumor growth suppression relative to the parent molecule [1]. The intracellular sphingosine-1-phosphate/sphingosine ratio thus serves as both a biomarker of PF-543 Citrate activity and a central mediator of its metabolic actions.

Properties

Product Name

PF-543 Citrate

IUPAC Name

[1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C33H39NO11S

Molecular Weight

657.7 g/mol

InChI

InChI=1S/C27H31NO4S.C6H8O7/c1-21-14-24(20-33(30,31)27-7-3-2-4-8-27)16-26(15-21)32-19-23-11-9-22(10-12-23)17-28-13-5-6-25(28)18-29;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-4,7-12,14-16,25,29H,5-6,13,17-20H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

PWXXWUWKNPXSGW-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)CN3CCCC3CO)CS(=O)(=O)C4=CC=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)CN3CCCC3CO)CS(=O)(=O)C4=CC=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.